Benzotriazol-2-yl-acetic acid

Übersicht

Beschreibung

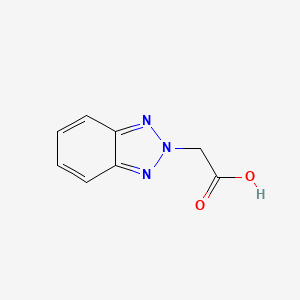

Benzotriazol-2-yl-acetic acid is a heterocyclic organic compound that features a benzotriazole ring attached to an acetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The benzotriazole ring is a bicyclic structure consisting of a benzene ring fused with a triazole ring, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzotriazol-2-yl-acetic acid typically involves the reaction of benzotriazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Benzotriazole+Chloroacetic Acid→Benzotriazol-2-yl-acetic Acid+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Esterification and Acylation Reactions

The carboxylic acid group undergoes typical derivatization reactions:

- O-Acetylation : Reacts with acetic anhydride in toluene with NaHCO~3~ to form (1H-benzotriazol-2-yl)methyl acetate (yield: 72%) .

- Amide Formation : Reacts with amines (e.g., 2,4-dichlorophenoxy acetic acid hydrazide) under reflux to yield hydrazide derivatives (6-hour reaction, 65–78% yield) .

Table 1: Esterification and Acylation Reactions

Coordination Chemistry with Metals

The compound acts as a polydentate ligand, forming coordination polymers with transition metals:

- Co(II) Complexes : Reacts with CoCl~2~ in ethanol to form polymeric structures with octahedral/tetrahedral geometries. Hydrogen bonding stabilizes the lattice .

- Zn(II) and Ni(II) Complexes : Forms 2D networks via carboxylate and benzotriazole N-donor coordination .

Key Structural Features :

Photolytic Reactions

Under UV irradiation, the benzotriazole ring participates in photochemical transformations:

- Intramolecular 1,6-H Shift : Leads to cyclization products during photolysis of related esters .

- Ring Cleavage : Lewis acids (e.g., FeCl~3~) facilitate benzotriazole ring opening, forming benzoxazoles (yield: 82–94%) .

Mechanistic Insight :

Condensation and Cyclization

- With Aldehydes : Reacts with aliphatic/aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde) under acidic conditions to form hydrazones (used in anticonvulsant drug candidates) .

- Heterocycle Synthesis : Serves as a precursor for oxadiazole hybrids via cyclocondensation .

Table 2: Condensation Reactions

Tautomerization and Structural Effects

The benzotriazole ring exhibits tautomerism, influencing reactivity:

- Dominant Tautomer : Tautomer A (1H-benzotriazol-2-yl) predominates at room temperature, confirmed by NMR and X-ray diffraction .

- Impact on Reactivity : Tautomeric equilibrium affects nucleophilic substitution sites .

Biological Activity Derivatives

Wissenschaftliche Forschungsanwendungen

Benzotriazol-2-yl-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings.

Wirkmechanismus

The mechanism of action of benzotriazol-2-yl-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with biological macromolecules, influencing their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Benzotriazole: A parent compound with similar structural features but lacking the acetic acid moiety.

Tolyltriazole: A derivative with a methyl group attached to the benzene ring, offering better solubility in organic solvents.

1-(Chloromethyl)-1H-benzotriazole: A compound with a chloromethyl group, used in various synthetic applications.

Uniqueness: Benzotriazol-2-yl-acetic acid is unique due to the presence of both the benzotriazole ring and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Biologische Aktivität

Benzotriazol-2-yl-acetic acid (BTAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BTAA, highlighting its antimicrobial, anti-inflammatory, antitumor, and antiviral properties, supported by recent research findings and case studies.

1. Overview of this compound

BTAA is a derivative of benzotriazole, a well-known heterocyclic compound recognized for its versatile biological behavior. The structure of BTAA includes a benzotriazole moiety linked to an acetic acid group, which enhances its solubility and bioactivity.

2. Antimicrobial Activity

BTAA exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzotriazole, including BTAA, show effective antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzotriazol Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 12.5 - 25 μg/mL |

| Benzotriazol derivatives | Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Benzotriazol derivatives | Bacillus subtilis | Variable |

The antibacterial efficacy of BTAA has been demonstrated against both Gram-positive and Gram-negative bacteria, showing comparable results to conventional antibiotics like nitrofurantoin .

3. Anti-inflammatory and Analgesic Effects

BTAA has been reported to possess anti-inflammatory properties. Studies have shown that benzotriazole derivatives can inhibit the production of pro-inflammatory cytokines and alleviate pain in various models.

Case Study: Analgesic Activity

In a controlled study, BTAA was administered to animal models exhibiting inflammatory pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent .

4. Antitumor Activity

Research has indicated that BTAA may have antitumor effects. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation.

Table 2: Antitumor Activity of BTAA

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.6 |

| MCF-7 (breast cancer) | 20.3 |

These findings suggest that BTAA could be a promising candidate for further development in cancer therapeutics .

5. Antiviral Properties

BTAA has also shown potential antiviral activity against several viruses. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

Research Findings

A study demonstrated that BTAA exhibited significant antiviral activity against influenza virus strains, with IC50 values indicating effective inhibition of viral replication .

6. Structure-Activity Relationship (SAR)

Understanding the SAR of BTAA is crucial for optimizing its biological activity. Modifications to the benzotriazole scaffold can enhance its efficacy and selectivity against specific targets.

Key Insights

Eigenschaften

IUPAC Name |

2-(benzotriazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVKBZMURLITOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349409 | |

| Record name | Benzotriazol-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-68-7 | |

| Record name | Benzotriazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazol-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electron-donating ability of Benzotriazol-2-yl-acetic acid (specifically, bis(2H-benzotriazol-2-yl)acetic acid) compare to other common ligands like bis(1H-pyrazol-1-yl)acetic acid?

A1: Research suggests that bis(2H-benzotriazol-2-yl)acetic acid acts as a weaker electron-donating ligand compared to bis(1H-pyrazol-1-yl)acetic acid. This conclusion is based on both experimental infrared spectroscopy data and Density Functional Theory (DFT) calculations performed on a manganese tricarbonyl complex incorporating the bis(2H-benzotriazol-2-yl)acetic acid ligand. [] You can find more details about the specific complex and the study in the paper titled "N,N,O Ligands Based on Triazoles and Transition Metal Complexes Thereof" [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.